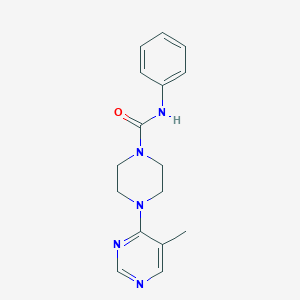
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the first paper describes a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring. These compounds exhibit a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The second paper discusses a compound with potential anti-HIV properties, which features a pyrrolidine ring with an envelope conformation and is capable of forming infinite chains via hydrogen bonding . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide".
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves the nucleophilic attack of amines on 2,4,6-trichloropyrimidine to yield a series of 4-piperazinopyrimidines . This method likely involves the separation of isomers to obtain the desired compound. Although the exact synthesis of "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" is not detailed, similar synthetic strategies could be employed, with adjustments to the starting materials and reaction conditions to incorporate the phenylpiperazine moiety.
Molecular Structure Analysis
The molecular structure of compounds related to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" can be complex, as indicated by the second paper, where the pyrrolidine ring adopts an envelope conformation . This suggests that the compound may also exhibit conformational flexibility, which could influence its binding to biological targets. The presence of multiple functional groups, such as the piperazine and carboxamide, may allow for various intermolecular interactions, including hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions of compounds similar to "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" are not explicitly discussed in the provided papers. However, based on the pharmacological properties mentioned in the first paper, it can be inferred that these compounds may interact with various receptors and enzymes, leading to their diverse biological activities . The potential for hydrogen bonding, as seen in the second paper, could also play a role in the compound's reactivity and interactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide" can be speculated based on the properties of structurally related compounds. The first paper indicates that the compounds studied have significant pharmacological activities, which may be attributed to their ability to cross biological membranes and interact with specific targets . The solubility and stability of these compounds could be influenced by their functional groups and molecular conformations, as suggested by the second paper's discussion of hydrogen bonding and molecular conformation .
Propiedades
IUPAC Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRUSKRKKCGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

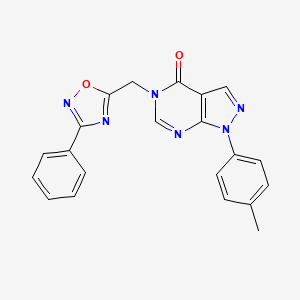
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
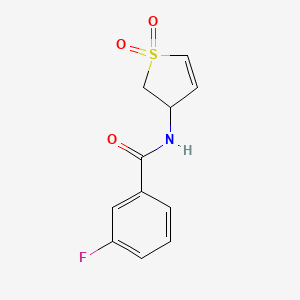
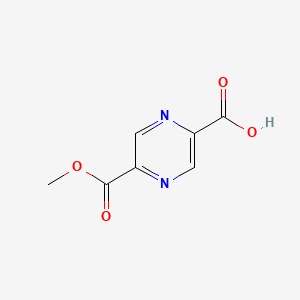
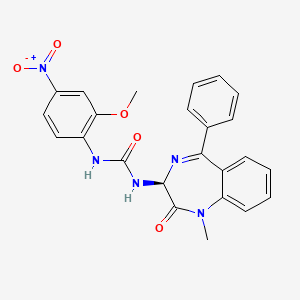
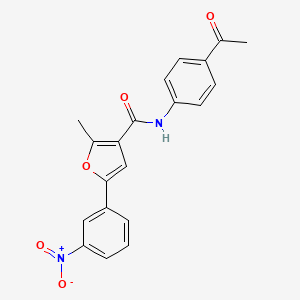
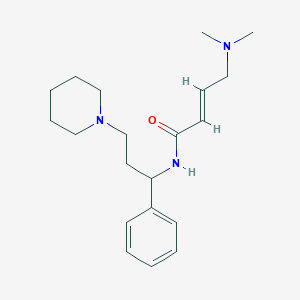
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)
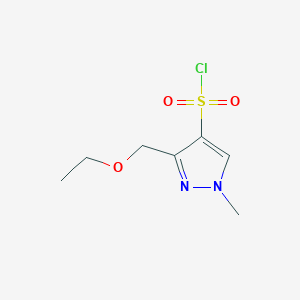

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)